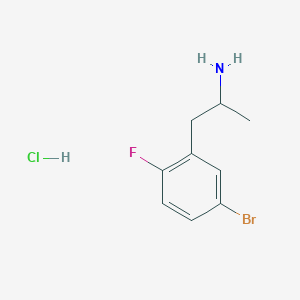
2-Bromo-5-isobutyl-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Bromo-5-isobutyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C6H9BrN2S and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Significance
2-Bromo-5-isobutyl-1,3,4-thiadiazole belongs to the class of heterocyclic compounds, particularly within the 1,3,4-thiadiazole derivatives, which are known for their extensive pharmacological activities. Heterocyclic compounds are crucial in medicinal chemistry due to their diverse biological properties. The 1,3,4-thiadiazole nucleus, often featured in these compounds, is recognized for its anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these derivatives contributes significantly to their pharmacological potential. This makes 1,3,4-thiadiazole derivatives, including this compound, important in the development of new drugs and therapeutic agents (Mishra et al., 2015).
Pharmacological Scaffold and Biological Activities
The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological scaffold, offering a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral effects. The versatility and effectiveness of 1,3,4-thiadiazole derivatives in medicinal chemistry highlight their potential in drug development. The incorporation of various heterocycles with the 1,3,4-thiadiazole core has shown to produce a synergistic effect in many cases, enhancing the pharmacological potential of these compounds (Lelyukh, 2019).
Synthetic Strategies and Biological Significance
The synthesis and structural modification of compounds containing the 1,3,4-thiadiazole moiety have been subjects of extensive research, due to their broad spectrum of biological activities. These activities span across antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The review of synthetic research in this area allows for the proposal of new molecular design directions, offering a library of compounds with potential analgesic and anti-inflammatory activities. This indicates the importance of 1,3,4-thiadiazole derivatives, including this compound, in the search for new therapeutic agents (Koval et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-5-isobutyl-1,3,4-thiadiazole are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that the incorporation of bromine atoms can improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity . This increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Biochemical Pathways
It is suggested that the compound may be involved in electron delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
As a unique chemical provided to early discovery researchers, further studies are needed to elucidate its effects .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-isobutyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cyclin-dependent kinases (CDKs) and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, this compound has been found to inhibit CDK9/Cyclin T1, which plays a crucial role in regulating transcription and cell cycle progression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins. Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, leading to their inhibition. For example, the binding of this compound to CDK9/Cyclin T1 results in the inhibition of transcriptional elongation, thereby affecting gene expression. Additionally, this compound can modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and lipids. By modulating these metabolic pathways, this compound can alter cellular energy balance and biosynthetic processes, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting its interactions with target biomolecules and cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-bromo-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFMTYTUYIGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



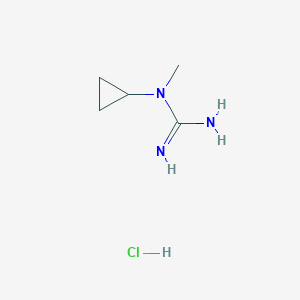
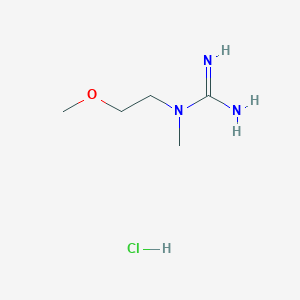
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)
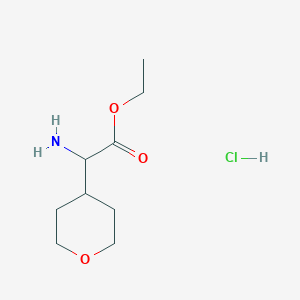



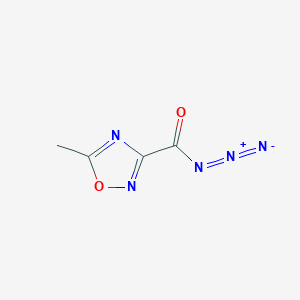
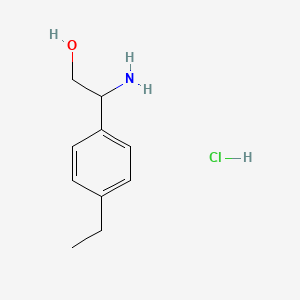
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)


